Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate
Description
Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CAS 119906-46-6) is an imidazolidine derivative with a molecular formula of C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g/mol. It exists as a solid and is stored under dry conditions at 2–8°C. The compound is characterized by a benzyloxycarbonyl group, a tert-butyl substituent at position 2, and a methyl group at position 3, with a ketone at position 4 of the imidazolidine ring . Hazard statements (H302, H315, H319) indicate it is harmful if swallowed and causes skin/eye irritation .
Properties
IUPAC Name |
benzyl 2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEQABAXFGVJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Fluorination)
This compound undergoes isotopic exchange reactions for radiopharmaceutical synthesis. In the presence of tetrabutylammonium [¹⁸F]fluoride, the benzyl-protected precursor undergoes fluorination at the aromatic ring:
Reaction Conditions
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Precursor : (2S,5S)-tert-butyl-5-(4-benzyloxy-2-fluoro-5-formylbenzyl)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate
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Reagent : Tetrabutylammonium [¹⁸F]fluoride
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Solvent : N,N-Dimethylformamide (DMF)
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Temperature : 110°C
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Time : 8 minutes
Outcomes
| Parameter | Value |
|---|---|
| Radiochemical yield | ~55% |
| Side product yield | <13% |
| Purification method | Solid-phase extraction (RP-18 cartridge) |
This reaction is critical for synthesizing 6-¹⁸F-fluoro-L-DOPA, a radiopharmaceutical used in positron emission tomography (PET) imaging .
Acid-Catalyzed tert-Butyl Deprotection
The tert-butyl group is selectively cleaved under acidic conditions, enabling further functionalization:
Reaction Conditions
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Reagent : Hydrochloric acid (HCl) in dioxane
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Temperature : 0°C to room temperature
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Time : 2–4 hours
Outcomes
| Parameter | Value |
|---|---|
| Yield | ~90% |
| Product | Primary amine derivative |
This step is pivotal for generating intermediates in peptide synthesis .
Hydrogenolytic Benzyl Group Removal
The benzyl group is cleaved via catalytic hydrogenation, facilitating access to unprotected imidazolidinones:
Reaction Conditions
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Catalyst : Palladium on carbon (Pd/C)
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Atmosphere : Hydrogen gas (H₂)
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Solvent : Ethanol or methanol
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Temperature : Room temperature
Outcomes
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Product | Free imidazolidinone |
This reaction is stereospecific, preserving the chiral integrity of the molecule .
Acylation Reactions
The compound reacts with phosgene to form reactive carbonyl chloride intermediates, enabling further derivatization:
Reaction Conditions
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Reagent : Phosgene (COCl₂)
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Base : Pyridine
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Solvent : Tetrahydrofuran (THF)
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Temperature : -50°C to room temperature
Outcomes
| Parameter | Value |
|---|---|
| Yield | 73% |
| Product | Imidazolidine carbonyl chloride |
This intermediate is used in synthesizing peptidomimetics and organocatalysts .
Transimidazolidination
Under basic conditions, the compound participates in transimidazolidination to form structurally diverse derivatives:
Reaction Conditions
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Base : Potassium tert-butoxide (t-BuOK)
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Solvent : Tetrahydrofuran (THF)
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Temperature : -50°C
Outcomes
| Parameter | Value |
|---|---|
| Stereoselectivity | >95% (S,S,S configuration) |
| Application | Synthesis of β-lactam analogs |
Comparative Reaction Table
This compound’s versatility in nucleophilic substitution, deprotection, and acylation reactions underscores its importance in synthetic organic chemistry and radiopharmaceutical development. Experimental protocols emphasize controlled conditions to maintain stereochemical fidelity and optimize yields.
Scientific Research Applications
Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it could inhibit the activity of certain proteases or kinases, leading to the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (S)-Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CAS 1609403-83-9): This enantiomer shares identical molecular weight and formula (C₁₆H₂₂N₂O₃) with the original compound but differs in stereochemistry (S-configuration). Enantiomers exhibit identical physical properties (e.g., melting point, solubility) but may diverge in biological activity or synthetic applications.
Functional Group Variations
- The amino group enhances polarity, making it suitable as a derivatizing agent for liquid chromatography–tandem mass spectrometry (LC-MS/MS) analysis, as seen in citramalic acid studies . In contrast, the original compound lacks this reactive amine, limiting its utility in similar analytical workflows.
Substituent and Positional Differences
tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 83056-78-4) :
- Molecular Formula : C₁₇H₂₂N₂O₅ (vs. C₁₆H₂₂N₂O₃ for the original compound).
- Key Differences : An additional tert-butyl ester at position 4 and a ketone at position 2. The (4S) configuration and dual ester groups increase molecular weight (334.37 g/mol ) and hydrophobicity (LogP: 1.27 ).
- Physical Properties : Higher boiling point (426.9°C ) and density (1.2 g/cm³ ) compared to the original compound, likely due to increased molecular complexity and steric bulk .
- (S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CAS 119838-38-9): This compound replaces the benzyl group with a second tert-butyl substituent, altering steric hindrance and solubility.
Tabulated Comparison of Key Properties
Biological Activity
Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CAS No. 119906-46-6) is a synthetic compound with potential biological activities. Its molecular formula is C16H22N2O3, and it has a molecular weight of approximately 290.36 g/mol. This compound belongs to the class of imidazolidine derivatives, which have garnered attention for their diverse biological properties, including antimicrobial and anticancer activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or other mechanisms, leading to significant biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed promising results. The compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations that inhibit bacterial growth.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study on Anticancer Activity
In another study focusing on its anticancer properties, this compound was evaluated for cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Q & A
Q. What synthetic strategies are effective for preparing benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving imidazolidinone core formation. A plausible approach includes:
Core Construction : React tert-butyl glycine derivatives with a methyl-substituted ketone under dehydrative conditions to form the 4-oxoimidazolidine ring .
Protection : Introduce the benzyl carbamate group via benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water) to protect the nitrogen .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product.
Key Considerations: Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., for carbamate linkage confirmation) .
Q. How can the purity and structure of this compound be validated?
- Methodological Answer :
- Purity : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 210–260 nm) to assess homogeneity.
- Structural Confirmation :
- NMR : and NMR to verify tert-butyl (δ ~1.2 ppm, 9H), carbamate carbonyl (δ ~155 ppm), and imidazolidinone carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H] or [M+Na]) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group .
- Waste Disposal : Classify as halogen-free organic waste; incinerate via licensed facilities compliant with local regulations .
Advanced Research Questions
Q. How can computational methods predict the stereoelectronic effects of the tert-butyl group on reaction pathways?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model steric effects of the tert-butyl group on transition states. Compare energy barriers for nucleophilic attacks at the carbamate vs. imidazolidinone carbonyl .
- NBO Analysis : Evaluate hyperconjugative interactions between the tert-butyl group and adjacent carbonyls to explain kinetic vs. thermodynamic product preferences .
- Example: In analogous oxazolidinones, tert-butyl groups increase steric hindrance, favoring axial attack in Michael additions .
Q. What analytical techniques resolve contradictions in crystallographic vs. solution-phase conformations?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for structure refinement. The tert-butyl group often adopts a staggered conformation in solid state to minimize steric strain .
- VT-NMR : Conduct variable-temperature NMR (e.g., 298–373 K in DMSO-d₆) to detect rotational barriers of the benzyl carbamate group in solution .
- MD Simulations : Run molecular dynamics (AMBER/CHARMM) to compare solvent-dependent conformational flexibility .
Q. How can diastereoselective functionalization be achieved at the imidazolidinone ring?
- Methodological Answer :
- Chiral Auxiliaries : Introduce a chiral ligand (e.g., Evans’ oxazaborolidine) during alkylation to control stereochemistry at the 3-methyl position .
- Asymmetric Catalysis : Use Pd-catalyzed cross-coupling with chiral phosphine ligands (e.g., BINAP) for arylations at the 2-position .
- Monitoring : Track enantiomeric excess via chiral HPLC (Chiralpak IA column) or NMR with chiral shift reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
